1-(tert-butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
CAS No.: 1146221-73-9
Cat. No.: VC2643446
Molecular Formula: C14H11F6N3
Molecular Weight: 335.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1146221-73-9 |
|---|---|
| Molecular Formula | C14H11F6N3 |
| Molecular Weight | 335.25 g/mol |
| IUPAC Name | 1-tert-butyl-4,6-bis(trifluoromethyl)pyrrolo[2,3-b]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C14H11F6N3/c1-12(2,3)23-6-7(5-21)10-8(13(15,16)17)4-9(14(18,19)20)22-11(10)23/h4,6H,1-3H3 |
| Standard InChI Key | MCIOEDSQNXCDRH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1C=C(C2=C1N=C(C=C2C(F)(F)F)C(F)(F)F)C#N |
| Canonical SMILES | CC(C)(C)N1C=C(C2=C1N=C(C=C2C(F)(F)F)C(F)(F)F)C#N |
Introduction
Chemical Structure and Identification
Molecular Structure
Chemical Properties and Reactivity
The chemical properties and reactivity of 1-(tert-butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile are significantly influenced by its structural features, particularly the electron-withdrawing trifluoromethyl and cyano groups, and the electron-donating tert-butyl group.
The trifluoromethyl groups at positions 4 and 6 are strong electron-withdrawing groups that affect the electron density distribution in the pyrrolo[2,3-b]pyridine ring system, making certain positions more electrophilic. This electronic effect can influence the reactivity of the molecule toward nucleophilic substitution reactions. Additionally, the presence of these fluorinated groups enhances the compound's lipophilicity and metabolic stability, properties that are particularly valuable in medicinal chemistry applications.
The cyano group at position 3 is another electron-withdrawing group that can participate in various chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a site for further functionalization. These potential transformations expand the utility of this compound as a building block in organic synthesis.
The tert-butyl group attached to the nitrogen atom at position 1 provides steric bulk that can influence the three-dimensional structure of the molecule and its interactions with biological targets or substrates in synthetic transformations. This bulky group can also affect the solubility and crystal packing properties of the compound.
Applications
Organic Electronics Applications
Beyond medicinal chemistry, 1-(tert-butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has potential applications in the field of organic electronics. The compound's extended π-conjugated system, combined with the electronic effects of the trifluoromethyl and cyano substituents, can influence its electronic properties, making it potentially useful in organic semiconductor devices.
The trifluoromethyl groups can affect the compound's electron transport properties, while the aromatic pyrrolo[2,3-b]pyridine core can participate in π-π stacking interactions, which are important for charge transport in organic electronic materials. These properties make derivatives of this compound candidates for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or organic photovoltaic devices.
Research into the specific electronic properties of this compound, including its HOMO-LUMO energy levels, carrier mobility, and thin-film morphology, would be valuable for assessing its potential in organic electronics applications.
Related Compounds and Structural Analogs
Understanding the relationship between 1-(tert-butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile and its structural analogs can provide insights into structure-property relationships and guide the development of compounds with optimized properties for specific applications.
Several related compounds appear in the search results that share structural similarities with our target compound. These include:
-
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-diMethylethyl)-4-(trifluoroMethyl)- (CAS: 1146221-86-4), which contains only one trifluoromethyl group at position 4 instead of two .
-
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1060802-93-8), which lacks the tert-butyl group at position 1, has no substituent at position 4, and has no cyano group at position 3 .
-
1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS: 1352398-34-5), which has an acetyl group instead of a tert-butyl group at position 1, a bromo substituent instead of a trifluoromethyl group at position 6, and no substituent at position 4.
The differences in substitution patterns among these compounds would likely result in different physical, chemical, and biological properties. For example, the presence of one versus two trifluoromethyl groups would affect the electron density distribution, lipophilicity, and potentially the biological activity of the compound. Similarly, the nature of the substituent at position 1 (tert-butyl versus acetyl) would influence the steric and electronic properties of the molecule.
Table 2: Comparison of 1-(tert-butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile with Related Compounds
| Compound | CAS Number | Molecular Formula | Substituents |
|---|---|---|---|
| 1-(tert-butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | 1146221-73-9 | C₁₄H₁₁F₆N₃ | 1-tert-butyl, 3-cyano, 4-CF₃, 6-CF₃ |
| 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-diMethylethyl)-4-(trifluoroMethyl)- | 1146221-86-4 | C₁₃H₁₂F₃N₃ | 1-tert-butyl, 3-cyano, 4-CF₃ |
| 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 1060802-93-8 | C₈H₅F₃N₂ | 6-CF₃ |
| 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | 1352398-34-5 | C₁₀H₆BrN₃O | 1-acetyl, 3-cyano, 6-Br |
Comparative studies of these compounds could provide valuable insights into how specific structural modifications affect various properties of interest, guiding the rational design of new compounds with optimized characteristics for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume